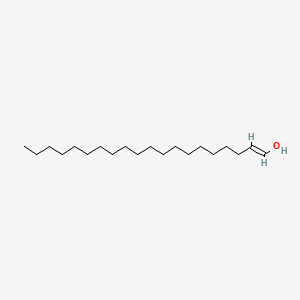

Eicosen-1-ol

Description

Properties

IUPAC Name |

(E)-icos-1-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h19-21H,2-18H2,1H3/b20-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJQRYKUUGFHPV-FMQUCBEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC=CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC/C=C/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28061-39-4 | |

| Record name | Eicosen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Wittig Reaction with Keto Aldehydes

The Wittig reaction is a cornerstone for synthesizing unsaturated alcohols like Eicosen-1-ol. A notable example involves the reaction of 4-oxotridecanal (a β-keto aldehyde) with heptyltriphenylphosphonium bromide in the presence of 12-crown-4 as a phase-transfer catalyst.

Reaction Scheme :

Conditions :

Key Data :

This method is favored for its high stereochemical control, critical for biological applications such as pheromone synthesis.

Hydroboration-Protonolysis of Alkynes

Disubstituted alkynes serve as precursors for (Z)-alkenols via hydroboration-protonolysis. For Eicosen-1-ol, 1-eicosyne undergoes hydroboration with disiamylborane (Sia₂BH), followed by protonolysis.

Reaction Scheme :

Conditions :

Advantages :

Catalytic Hydrogenation of Alkynols

Selective hydrogenation of 1-eicosynol to cis-Eicosen-1-ol is achieved using Lindlar catalyst (Pd/CaCO₃ with quinoline poisoning).

Reaction Scheme :

Conditions :

Critical Parameters :

| Parameter | Impact on Selectivity |

|---|---|

| Catalyst poisoning | Suppresses over-hydrogenation |

| Solvent polarity | Non-polar solvents preferred |

Extraction from Natural Sources

Soxhlet Extraction from Rhodiola imbricata

Eicosen-1-ol is identified in root extracts of Rhodiola imbricata using sequential solvent extraction.

Protocol :

-

Plant Material : Dried roots powdered (20 g).

-

Solvents : n-Hexane → Chloroform → Dichloroethane → Ethyl acetate → Methanol → 60% ethanol.

Yield Data :

Advantages :

Isolation from Simmondsia chinensis (Jojoba)

Jojoba wax is a commercial source of Eicosen-1-ol, extracted via cold pressing and solvent fractionation.

Industrial Process :

-

Cold Pressing : Jojoba seeds pressed at <50°C.

-

Winterization : Wax cooled to -20°C to precipitate saturated esters.

-

Chromatography : Silica gel column with hexane:ethyl acetate (9:1) to isolate Eicosen-1-ol.

Purity :

Comparative Analysis of Methods

Key Findings :

-

Synthetic routes offer higher yields and stereochemical control but require specialized reagents.

-

Natural extraction is sustainable but limited by low yields and resource availability.

Chemical Reactions Analysis

Types of Reactions

Eicosen-1-ol undergoes various chemical reactions, including:

Oxidation: Eicosen-1-ol can be oxidized to eicosenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to eicosane using strong reducing agents.

Substitution: Eicosen-1-ol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various halogenating agents and catalysts

Major Products

Oxidation: Eicosenoic acid

Reduction: Eicosane

Substitution: Halogenated eicosenes and other derivatives

Scientific Research Applications

(Z)-11-Eicosen-1-ol

(Z)-11-Eicosen-1-ol as a Pheromone Component: (Z)-11-Eicosen-1-ol is recognized as a key component of honeybee pheromones . Pheromones are crucial for social communication among honeybees, influencing behaviors such as foraging and defense .

- Alarm Pheromone: (Z)-11-Eicosen-1-ol functions as an alarm pheromone, alerting other bees to potential threats . When emitted outside the hive, it can be detected by other bees, which then use the scent to locate the source of the threat .

- Orchid Pollination: Some species of orchids, such as Dendrobium sinense, produce (Z)-11-eicosen-1-ol to attract hornets, which are also honeybee predators, facilitating pollination . The orchid essentially tricks the hornets into landing on its flowers .

- Impact of Infections: Research indicates that the presence of the microsporidian gut parasite Nosema ceranae in honeybee hives is associated with increased levels of (Z)-11-eicosen-1-ol . This increase may serve as a recognition mechanism, prompting healthy bees to care for, kill, or quarantine infected members of the hive .

(Z)-9-Eicosen-1-ol

(Z)-9-Eicosen-1-ol as an Immunomodulatory Agent: Research indicates that (Z)-9-eicosen-1-ol, found in bee venom fractions, possesses immunomodulatory effects .

- Bee Venom Studies: Bee venom and its fractions, including (Z)-9-eicosen-1-ol, have been studied for potential cosmetic and therapeutic applications . These fractions were obtained through reversed-phase preparative chromatography and characterized using LC-MS and NMR techniques .

- Effects on Cytokine Release: Studies on PMA-differentiated U937 cells (a human monoblastic leukemia cell line) have shown that (Z)-9-eicosen-1-ol can inhibit the release of interleukin-6 (IL-6), a cytokine involved in inflammatory responses .

- Anti-inflammatory Potential: The inhibitory effect on IL-6 production suggests that (Z)-9-eicosen-1-ol may have anti-inflammatory properties . Further research is needed to fully understand its potential therapeutic applications.

Further Research

Mechanism of Action

Eicosen-1-ol exerts its effects primarily through its role as a pheromone. In honeybees, it acts as an alarm pheromone, triggering defensive behaviors in the colony. The compound binds to specific receptors on the antennae of honeybees, activating neural pathways that lead to the release of other alarm pheromones and the mobilization of worker bees .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Eicosen-1-ol and related long-chain alcohols:

Structural and Functional Analysis

Eicosen-1-ol vs. 11(Z)-Eicosen-1-ol

- Structural Differences : 11(Z)-Eicosen-1-ol has a cis-configured double bond at carbon 11, reducing its molecular weight by 2 Da compared to the saturated Eicosen-1-ol.

- Functional Impact: The double bond in 11(Z)-Eicosen-1-ol likely enhances its fluidity and interaction with biological membranes, making it suitable for roles in bee venom and glandular secretions . In contrast, the saturated Eicosen-1-ol is linked to gut microbiota stability, with its depletion in alcoholics indicating dysbiosis .

Eicosen-1-ol vs. 5,7-Eicosadiyn-1-ol

- Structural Differences : The presence of two triple bonds at C5 and C7 in 5,7-Eicosadiyn-1-ol drastically reduces hydrogen content, increasing reactivity.

- Functional Impact : Triple bonds may confer antimicrobial or signaling properties, though its biological role remains understudied compared to Eicosen-1-ol .

Eicosen-1-ol vs. E-11-Hexadecen-1-ol

- Structural Differences : E-11-Hexadecen-1-ol has a shorter chain (C16 vs. C20) and an E-configured double bond.

- Functional Impact : The shorter chain and trans double bond lower its melting point, making it more volatile. It is implicated in insect pheromone systems, whereas Eicosen-1-ol’s longer chain enhances persistence in waxy bee secretions .

Eicosen-1-ol vs. 3-Hexen-1-ol

- Structural Differences : 3-Hexen-1-ol is a short-chain alcohol (C6) with a double bond at position 3.

- Functional Impact: The compound’s volatility and grassy odor make it a key component in plant defense and flavor industries, contrasting with Eicosen-1-ol’s non-volatile, lipid-like roles .

Research Findings Highlighting Differences

- Bee Chemistry : In orchid bees, Eicosen-1-ol is a major secretion in the viridis group, whereas closely related species produce esters like (9Z)-Eicosen-1,20-diyldiacetate, emphasizing functional divergence .

- Chemical Stability : Saturated Eicosen-1-ol is less prone to oxidation than unsaturated analogs like 11(Z)-Eicosen-1-ol, which may degrade faster in environmental exposure .

Biological Activity

Eicosen-1-ol, a long-chain fatty alcohol, has gained attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of eicosen-1-ol, drawing from various studies and research findings.

Eicosen-1-ol is characterized by its long hydrocarbon chain, specifically containing 20 carbon atoms. It exists in various isomeric forms, with the most studied being (Z)-9-eicosen-1-ol and (Z)-11-eicosen-1-ol. These isomers are known for their roles in biological systems, particularly in pheromone signaling and antimicrobial activity.

1. Antimicrobial Activity

Eicosen-1-ol has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 7.63 - 500 ng/mL |

| Staphylococcus aureus | 0.12 - 7.63 ng/mL |

| Pseudomonas aeruginosa | ≥ 500 ng/mL |

The antimicrobial effect is attributed to its ability to disrupt bacterial cell membranes and inhibit ATP generation, leading to cell death .

2. Inflammatory Response Modulation

Research indicates that eicosen-1-ol can modulate inflammatory responses. In a study involving bee venom fractions, (Z)-9-eicosen-1-ol was found to significantly inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6 when co-treated with lipopolysaccharide (LPS) . This suggests a potential therapeutic role in managing inflammatory conditions.

3. Pheromone Signaling

Eicosen-1-ol is also recognized for its role in chemical communication among insects. For instance, it has been identified as a component of alarm pheromones in honeybees, which are crucial for colony defense mechanisms . The presence of eicosen-1-ol influences behavioral responses in both the emitting and receiving individuals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of eicosen-1-ol against various pathogens. The results showed that eicosen-1-ol exhibited strong inhibitory effects on Gram-positive bacteria, with MIC values significantly lower than those for Gram-negative bacteria . This selectivity highlights its potential as a natural antimicrobial agent.

Case Study 2: Inflammatory Response

In another study, purified fractions containing eicosen-1-ol were tested for their ability to modulate cytokine production in immune cells. The findings revealed that eicosen-1-ol could reduce LPS-induced IL-6 production by approximately 50%, indicating its potential use in anti-inflammatory therapies .

Q & A

Q. How can interdisciplinary teams address conflicting interpretations of Eicosen-1-ol’s role in insect communication?

- Methodological Answer :

- Conduct joint experiments with entomologists and chemists to correlate chemical profiles with behavioral assays.

- Use principal component analysis (PCA) to identify key variables driving biological activity .

- Publish negative results to reduce publication bias .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.